(3S,3aR,6R,6aR)-6-(acetyloxy)-2,5-dioxo-hexahydrofuro[3,2-b]furan-3-yl acetate

β-glucuronidase inhibition in vivo potency prodrug comparison

Aceglatone (CAS 642-83-1), also referred to as 2,5-di-O-acetyl-D-glucaro-1,4:6,3-dilactone (DAGDL), is a synthetic, diacetylated dilactone derivative of D-glucaric acid. It functions as a slow-release prodrug of the natural β-glucuronidase inhibitor D-glucaro-1,4-lactone (GL) and is classified as an antineoplastic agent approved for postoperative prophylactic use in Japan under the trade name Glucaron.

Molecular Formula C10H10O8
Molecular Weight 258.18 g/mol
CAS No. 642-83-1
Cat. No. B1665414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,3aR,6R,6aR)-6-(acetyloxy)-2,5-dioxo-hexahydrofuro[3,2-b]furan-3-yl acetate
CAS642-83-1
Synonyms2,5-di-O-acetyl glucaro-(1,4)-(6-3)-dilactone
aceglatone
aceglatone monosodium salt
diacetyl glucaro-(1,4)-(6-3)-dilactone
Molecular FormulaC10H10O8
Molecular Weight258.18 g/mol
Structural Identifiers
SMILESCC(=O)OC1C2C(C(C(=O)O2)OC(=O)C)OC1=O
InChIInChI=1S/C10H10O8/c1-3(11)15-7-5-6(18-9(7)13)8(10(14)17-5)16-4(2)12/h5-8H,1-2H3/t5-,6-,7-,8+/m1/s1
InChIKeyZOZKYEHVNDEUCO-XUTVFYLZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Aceglatone (CAS 642-83-1): Baseline Characteristics for Scientific Procurement


Aceglatone (CAS 642-83-1), also referred to as 2,5-di-O-acetyl-D-glucaro-1,4:6,3-dilactone (DAGDL), is a synthetic, diacetylated dilactone derivative of D-glucaric acid [1]. It functions as a slow-release prodrug of the natural β-glucuronidase inhibitor D-glucaro-1,4-lactone (GL) and is classified as an antineoplastic agent approved for postoperative prophylactic use in Japan under the trade name Glucaron [2]. The compound is a white crystalline powder with a melting point of 185–186 °C, practically insoluble in water, and soluble in dimethylformamide and DMSO [3].

Why Generic Substitution of Aceglatone (CAS 642-83-1) with Other Glucarate-Derived β-Glucuronidase Inhibitors Fails


Although multiple glucarate-derived compounds ultimately deliver the same active metabolite D-glucaro-1,4-lactone (GL), they differ fundamentally in their in vivo release kinetics, effective dose requirements, and stage-specific anticarcinogenic activity. Aceglatone (DAGDL) is a covalent diacetate prodrug that undergoes gradual hydrolysis to GL, whereas calcium glucarate (CGT) and potassium hydrogen glucarate (PGT) are salts that release GL via a different pH-dependent mechanism [1]. These mechanistic differences translate into quantifiable disparities in the potency and duration of serum β-glucuronidase inhibition, as well as divergent efficacy in suppressing the initiation versus promotion phases of chemical carcinogenesis [2]. Consequently, substituting aceglatone with another sustained-release precursor without adjusting the dosing regimen or anticipating altered pharmacodynamic profiles can compromise experimental reproducibility and therapeutic outcomes.

Aceglatone (CAS 642-83-1): Product-Specific Quantitative Differentiation Evidence


In Vivo Serum β-Glucuronidase Inhibition Potency: Aceglatone (DAGDL) vs. Calcium Glucarate (CGT)

Aceglatone (DAGDL) demonstrates approximately 3-fold higher molar potency than calcium glucarate (CGT) for inhibiting serum β-glucuronidase activity in rats. In a direct dose-response comparison, DAGDL achieved 50% enzyme inhibition at 1.0 mmol/kg body weight and 80% inhibition at 1.5 mmol/kg, whereas CGT required 3.0 mmol/kg and 4.5 mmol/kg, respectively, to reach the same inhibition levels [1]. This translates to a 3-fold lower molar dose requirement for aceglatone to achieve equivalent systemic β-glucuronidase suppression.

β-glucuronidase inhibition in vivo potency prodrug comparison

Duration of Serum β-Glucuronidase Inhibition: Aceglatone vs. Free D-Glucaro-1,4-Lactone (GL)

Aceglatone (DAGDL) provides a significantly prolonged duration of serum β-glucuronidase inhibition compared to an equimolar dose of free D-glucaro-1,4-lactone (GL). Following a single intragastric dose of 1.5 mmol/kg, GL produced only transient enzyme inhibition, whereas DAGDL yielded sustained inhibition with a markedly extended time course, as demonstrated by time-course curves of serum β-glucuronidase activity [1]. The prolonged inhibition by DAGDL is attributable to its slow hydrolysis to the active inhibitor GL, effectively functioning as a sustained-release prodrug [2].

sustained release duration of action pharmacodynamics

Differential Activity on Initiation-Stage Colon Carcinogenesis: Aceglatone (ACE) vs. D-Glucurono-γ-Lactone (GL)

Aceglatone (ACE) uniquely inhibits the initiation phase of azoxymethane (AOM)-induced colon carcinogenesis, whereas the natural precursor D-glucurono-γ-lactone (GL) does not. In a 5-week short-term rat experiment, dietary ACE at 0.5% and 2% significantly reduced the formation of aberrant crypt foci (ACF)—a preneoplastic biomarker of initiation—by 48.6% and 55.3%, respectively, compared to the AOM-alone control group [1]. In contrast, GL administered during the initiation phase (0.5% or 2% diet, starting 1 week before AOM and ending 1 week after the third dose) produced no significant effect on colonic tumor incidence in the long-term 36-week experiment [1]. This demonstrates a qualitative functional difference: ACE is active during both initiation and post-initiation stages, while GL only affects post-initiation stages.

colon carcinogenesis aberrant crypt foci initiation stage

Dose-Response Efficacy in Post-Initiation Colon Tumorigenesis: Aceglatone vs. D-Glucurono-γ-Lactone (GL)

Aceglatone (ACE) suppresses post-initiation colonic tumorigenesis with greater dose flexibility than D-glucurono-γ-lactone (GL). In a 36-week AOM-induced colon tumorigenesis experiment, continued post-initiation dietary ACE at 0.5% and 2% reduced colonic tumor incidence by 70% and 80%, respectively [1]. GL was effective to a similar extent (70% inhibition) but only at the higher 2% dietary concentration; the 0.5% GL diet was ineffective [1]. Thus, ACE achieves meaningful tumor suppression at a 4-fold lower dietary concentration than GL, demonstrating superior potency and a broader therapeutic window.

colon tumorigenesis post-initiation tumor incidence

Mammary Tumorigenesis Inhibition: Aceglatone (DAGDL) vs. Calcium Glucarate (CGT) – Cross-Study Comparison

Aceglatone (DAGDL) and calcium glucarate (CGT) both inhibit DMBA-induced mammary tumorigenesis in rats, but at markedly different dietary concentrations. Oral DAGDL administration concurrent with DMBA reduced the number of rats with mammary tumors by 70% and the number of mammary tumors per rat by 72% [1]. In a separate study using the same DMBA rat model, dietary calcium glucarate (10% w/w) administered after carcinogen treatment inhibited tumor development by over 70% [2]. While both compounds achieve comparable efficacy (>70% tumor reduction), the effective dietary concentration of aceglatone is substantially lower (0.5–2% w/w in colon studies; mammary study used oral gavage) than the 10% w/w required for calcium glucarate, consistent with aceglatone's higher molar potency observed in serum β-glucuronidase inhibition assays.

mammary tumorigenesis DMBA model chemoprevention

Physicochemical Differentiation: Aqueous Solubility as a Prodrug Design Feature

Aceglatone is practically insoluble in water, whereas its active metabolite D-glucaro-1,4-lactone (GL) is freely water-soluble [1]. This low aqueous solubility of aceglatone is an intentional prodrug design feature: it limits rapid dissolution and hydrolysis in the gastrointestinal tract, enabling the sustained-release profile that distinguishes it from free GL [2]. The practical insolubility in water also dictates that aceglatone must be formulated in organic solvents (e.g., DMSO, dimethylformamide) or as a suspension for in vivo dosing, whereas GL can be administered in aqueous solution. This solubility difference directly impacts formulation strategies for both experimental and pharmaceutical applications [1].

solubility formulation prodrug stability

Aceglatone (CAS 642-83-1): Recommended Research and Industrial Application Scenarios


Chemoprevention Studies Requiring Both Initiation- and Post-Initiation-Stage Activity

In experimental models of chemical carcinogenesis where the intervention must cover both the initiation and promotion/post-initiation phases, aceglatone is the preferred β-glucuronidase inhibitor. As demonstrated by Morita et al. [1], aceglatone (ACE) significantly reduced aberrant crypt foci during the initiation stage (48.6–55.3% reduction) and suppressed tumor incidence during post-initiation (70–80% reduction), whereas the natural precursor GL was inactive during initiation. Researchers designing AOM- or DMBA-induced carcinogenesis protocols should select aceglatone over GL or glucarate salts when comprehensive stage coverage is required.

Long-Term Rodent Carcinogenesis Studies with Limited Dietary Compound Incorporation Capacity

For long-term feeding studies where high dietary concentrations (e.g., 10% w/w as used with calcium glucarate) are impractical due to caloric dilution, palatability issues, or limited compound supply, aceglatone offers a significant practical advantage. Aceglatone achieves 70–80% colonic tumor suppression at dietary concentrations of 0.5–2% w/w [1], representing a 5- to 20-fold lower dietary burden than the 10% w/w required for calcium glucarate to achieve comparable mammary tumor suppression [2]. This dose advantage directly reduces compound procurement costs and minimizes nutritional interference.

Pharmacodynamic Studies of Sustained-Release β-Glucuronidase Inhibition In Vivo

Aceglatone is the compound of choice for studies requiring sustained, rather than transient, systemic β-glucuronidase inhibition. Patent data demonstrate that DAGDL produces prolonged serum enzyme inhibition compared to the transient effect of free GL [3], and its molar potency is approximately 3-fold greater than calcium glucarate (ED50 1.0 vs. 3.0 mmol/kg) [3]. Investigators measuring β-glucuronidase-dependent biomarkers or studying glucuronide conjugate pharmacokinetics over extended time courses should select aceglatone to avoid the fluctuating enzyme activity associated with short-acting inhibitors.

Pharmaceutical Formulation Development Leveraging Prodrug Low Solubility for Modified Release

Aceglatone's practically water-insoluble nature (in contrast to water-soluble GL) makes it suitable for development as an oral modified-release solid dosage form. As documented in patent literature, aceglatone's diacetylated dilactone structure is specifically designed to limit aqueous dissolution and enable gradual hydrolysis to the active inhibitor in the gastrointestinal tract [3]. This intrinsic property supports formulation strategies for sustained-release tablets or capsules, similar to the marketed Glucaron 187.5 mg immediate-release tablets approved in Japan [4]. Industrial formulators seeking to develop oral β-glucuronidase inhibitor products should consider aceglatone over freely soluble salts when controlled release is a target product profile requirement.

Quote Request

Request a Quote for (3S,3aR,6R,6aR)-6-(acetyloxy)-2,5-dioxo-hexahydrofuro[3,2-b]furan-3-yl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.